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Compound of Interest

Compound Name: Cephradine Monohydrate

Cat. No.: B1221684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and dissolution

properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The

information presented herein is intended to support research, formulation development, and

quality control activities by providing key physicochemical data, detailed experimental

protocols, and an exploration of the factors influencing its behavior in solution.

Physicochemical Properties of Cephradine
Monohydrate
Cephradine Monohydrate is a white, crystalline powder. It is a zwitterionic compound,

containing both an acidic carboxyl group and a basic amino group, which dictates its pH-

dependent solubility.[1][2] The presence of these ionizable groups is a critical factor in its

dissolution behavior in various physiological and non-physiological environments.
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Property Value Reference

Molecular Formula C16H19N3O4S·H2O [3]

Molecular Weight 367.42 g/mol [3]

pKa1 (carboxyl group) ~2.6 [4]

pKa2 (amino group) ~7.3 [4]

Melting Point
140-142 °C (with

decomposition)
[4]

Solubility of Cephradine Monohydrate
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

bioavailability. Cephradine Monohydrate exhibits variable solubility depending on the solvent

system, pH, and temperature.

Aqueous Solubility and pH-Dependence
The solubility of Cephradine Monohydrate in aqueous media is significantly influenced by pH.

As an amphoteric molecule, it exhibits its lowest solubility at its isoelectric point and higher

solubility in both acidic and alkaline conditions.

A study on Cephradine form 1 (a relevant crystalline form) demonstrated this pH-dependent

solubility profile at various temperatures.[5] The solubility initially decreases as the pH moves

from acidic towards the isoelectric point, and then increases as the pH becomes more alkaline.

[5] While temperature has an effect, it is less pronounced than the effect of pH.[5][6]

Table 1: Aqueous Solubility of Cephradine (form 1) as a Function of pH and Temperature
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pH
Solubility (mg/mL)
at 283.15 K (10°C)

Solubility (mg/mL)
at 298.15 K (25°C)

Solubility (mg/mL)
at 308.15 K (35°C)

1.45 Data not available > 10.0 > 10.0

2.50 Data not available ~8.0 ~8.5

4.50 Data not available
~2.0 (minimum

solubility)

~2.2 (minimum

solubility)

6.80 Data not available ~4.0 ~4.5

8.57 Data not available > 10.0 > 10.0

Data is extrapolated

and interpreted from

graphical

representations in the

cited literature and

should be considered

approximate.[5]

Solubility in Organic Solvents
The solubility of Cephradine Monohydrate in various organic solvents has been reported,

though quantitative data is limited for some solvents.

Table 2: Solubility of Cephradine Monohydrate in Various Solvents at 25°C
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Solvent Solubility
Reported Value
(mg/mL)

Reference

Water Sparingly soluble 4 [3][7]

Methanol Soluble in 70 parts ~14.3 [2]

Ethanol Slightly soluble < 1 [3]

DMSO Insoluble Insoluble [3][7]

Propylene Glycol Soluble Data not available [4]

Acetone Slightly soluble Data not available [4]

Chloroform Practically insoluble Data not available [4]

Ether Practically insoluble Data not available [4]

Dissolution Characteristics
The dissolution rate of Cephradine Monohydrate from a solid dosage form is a critical factor

for its absorption and subsequent bioavailability.

USP Dissolution Testing
The United States Pharmacopeia (USP) provides standardized methods for the dissolution

testing of Cephradine capsules and tablets. These methods are essential for quality control and

ensuring batch-to-batch consistency.

Table 3: USP Dissolution Test Parameters for Cephradine Dosage Forms
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Parameter Cephradine Capsules Cephradine Tablets

Apparatus USP Apparatus 1 (Basket) USP Apparatus 2 (Paddle)

Medium 0.12 N Hydrochloric Acid 0.12 N Hydrochloric Acid

Volume 900 mL 900 mL

Rotation Speed 100 rpm 75 rpm

Time 45 minutes 60 minutes

Acceptance Criteria
Not less than 75% (Q) of the

labeled amount is dissolved.

Not less than 85% (Q) of the

labeled amount is dissolved.

Factors Influencing Dissolution Rate
Several factors can influence the dissolution rate of Cephradine Monohydrate from a

pharmaceutical dosage form:

pH of the Dissolution Medium: As with solubility, the dissolution rate is pH-dependent. In

acidic media, such as the stomach, the dissolution is expected to be relatively rapid.

Solid-State Properties: The crystalline form (polymorphism), particle size, and surface area

of the Cephradine Monohydrate powder can significantly impact the dissolution rate.

Smaller particle sizes generally lead to a faster dissolution rate due to the increased surface

area available for solvent interaction.

Formulation Excipients: Binders, disintegrants, lubricants, and other excipients in the tablet

or capsule formulation can either enhance or retard the dissolution process.

Manufacturing Process: Parameters such as compaction force during tableting can affect the

porosity and hardness of the tablet, thereby influencing its disintegration and dissolution

characteristics.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and

dissolution of Cephradine Monohydrate.
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Protocol for Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining the

equilibrium solubility of a compound.

Objective: To determine the maximum concentration of Cephradine Monohydrate that

dissolves in a specific solvent at a constant temperature.

Materials:

Cephradine Monohydrate powder

Selected solvent (e.g., purified water, pH buffers, organic solvents)

Scintillation vials or flasks with screw caps

Orbital shaker with temperature control

Calibrated pH meter (for aqueous solutions)

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Analytical balance

High-Performance Liquid Chromatography (HPLC) system with a suitable column and

detector for quantification.

Procedure:

Add an excess amount of Cephradine Monohydrate powder to a series of vials. The excess

solid should be visually present throughout the experiment.

Add a known volume of the desired solvent to each vial.

Securely cap the vials and place them in an orbital shaker set to a constant temperature

(e.g., 25°C or 37°C).

Shake the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically

24-72 hours) to ensure equilibrium is reached.
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After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a

short period to allow the excess solid to settle.

Carefully withdraw an aliquot of the supernatant using a syringe.

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to

remove any undissolved particles.

Dilute the filtered sample with a suitable solvent to a concentration within the calibration

range of the analytical method.

Analyze the diluted sample using a validated HPLC method to determine the concentration

of dissolved Cephradine Monohydrate.

The determined concentration represents the equilibrium solubility of Cephradine
Monohydrate in the tested solvent under the specified conditions.

Sample Preparation Equilibration Analysis

Add excess Cephradine
Monohydrate to vial

Add known volume
of solvent

Shake at constant
temperature (24-72h)

Allow excess
solid to settle

Withdraw and filter
supernatant Dilute sample Analyze by HPLC Determine solubility

Click to download full resolution via product page

Equilibrium solubility determination workflow.

Protocol for USP Dissolution Testing of Cephradine
Tablets
This protocol is based on the USP monograph for Cephradine Tablets.

Objective: To determine the percentage of Cephradine Monohydrate that dissolves from a

tablet formulation under specified conditions within a set time.

Materials:
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Cephradine tablets

USP Apparatus 2 (Paddle)

Dissolution vessels (900 mL capacity)

Water bath with temperature control

0.12 N Hydrochloric Acid

UV-Vis Spectrophotometer or HPLC system

Syringes and filters for sampling

Procedure:

Prepare the dissolution medium (0.12 N HCl) and deaerate it.

Fill each dissolution vessel with 900 mL of the medium.

Equilibrate the medium to 37 ± 0.5 °C.

Place one Cephradine tablet in each vessel.

Immediately start the paddle rotation at 75 rpm.

After 60 minutes, withdraw a sample from each vessel from a zone midway between the

surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel

wall.

Filter the samples immediately.

Dilute the filtered samples with the dissolution medium to a suitable concentration for

analysis.

Measure the absorbance of the sample solutions at the wavelength of maximum absorbance

(approximately 255 nm) using a UV-Vis spectrophotometer, or analyze by a validated HPLC

method.
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Calculate the percentage of the labeled amount of Cephradine dissolved using a standard

solution of known concentration.

Apparatus Setup

Dissolution Test

Sample Analysis

Prepare 0.12N HCl
(900 mL per vessel)

Equilibrate to 37°C
in USP Apparatus 2

Place tablet in vessel

Start paddle at 75 rpm

Run for 60 minutes

Withdraw and filter sample

Dilute sample

Analyze by UV/HPLC

Calculate % dissolved
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Click to download full resolution via product page

USP dissolution testing workflow for Cephradine tablets.

Logical Relationships and Signaling Pathways
The solubility and dissolution of Cephradine Monohydrate are governed by a series of

interconnected physicochemical factors. Understanding these relationships is crucial for

predicting its behavior and for rational formulation design.

Influencing Factors

Core Properties

Biopharmaceutical Outcome

pH of Medium

Solubility

Temperature Solvent Properties Solid-State Properties
(Polymorphism, Particle Size)

Dissolution Rate

Bioavailability

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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